Product packaging for 2-(4-Methylpentanamido)acetic acid(Cat. No.:CAS No. 98552-90-0)

2-(4-Methylpentanamido)acetic acid

Cat. No.: B1517611
CAS No.: 98552-90-0
M. Wt: 173.21 g/mol
InChI Key: BQIHXZIDVMRVRP-UHFFFAOYSA-N
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Description

Significance of N-Acyl Amino Acids in Biological Systems and Chemical Signaling

N-acyl amino acids (NAAAs) constitute a significant family of endogenous signaling molecules, characterized by an amino acid linked to a fatty acid via an amide bond. nih.govfrontiersin.org These lipid-derived mediators are integral to a wide array of biological processes and cell-to-cell communication. wikipedia.org Their discovery and the growing understanding of their roles have been significantly propelled by research into the endocannabinoid system, as many NAAAs are chemically related to endocannabinoids like anandamide. nih.gov

The biological functions of NAAAs are diverse and impactful, encompassing roles in cardiovascular function, pain perception, motor control, memory, cognition, and metabolic homeostasis. wikipedia.org They have been identified in various organisms, from mammals to invertebrates like Drosophila melanogaster, highlighting their ubiquitous nature and fundamental importance in biochemistry. wikipedia.org The signaling functions of N-acyl amides are often pleiotropic, meaning they can produce multiple effects. wikipedia.org For instance, certain N-acyl alanines have demonstrated antiproliferative effects, while specific stearoyl derivatives have been shown to exert neuroprotective activities. nih.gov This broad spectrum of activity has positioned NAAAs as a rapidly growing area of interest for their therapeutic potential. nih.govresearchgate.net

Overview of N-Acylglycine Derivatives in Chemical and Biochemical Research

Within the extensive family of NAAAs, N-acylglycines (NAGlys) are a noteworthy subgroup formed by the conjugation of a fatty acid with the amino acid glycine (B1666218). nih.gov Research into NAGlys is crucial, partly because analyzing their levels in biofluids can serve as a diagnostic tool for certain inherited metabolic disorders, particularly those related to mitochondrial fatty acid beta-oxidation. avantiresearch.comacs.org

N-acylglycines are recognized as bioactive compounds in their own right, with various physiological roles. nih.gov For example, N-arachidonoyl glycine, which is structurally similar to anandamide, is the most studied derivative and has been linked to anti-inflammatory activity, analgesia, and vasorelaxation. nih.govnih.gov Other derivatives, such as N-palmitoylglycine and N-oleoylglycine, have also been detected in the central nervous system of mammals and are associated with functions like sensory neuronal signaling, control of proliferation, and regulation of body temperature. nih.govavantiresearch.com The biosynthesis of these molecules often involves the enzyme glycine N-acyltransferase (GLYAT), which catalyzes the reaction between a fatty acyl-CoA and glycine. nih.gov Despite their clear biological importance, many aspects of the abundance, biosynthesis, and full range of functions for many N-fatty acylglycines remain under-appreciated and are active areas of investigation. nih.gov

Structural Classification and General Relevance of 2-(4-Methylpentanamido)acetic Acid within the N-Acyl Amino Acid Family

This compound is structurally classified as an N-acylglycine. It consists of a glycine molecule attached to a 4-methylpentanoyl group via an amide linkage. This acyl group is derived from 4-methylpentanoic acid, a branched-chain fatty acid also known as isocaproic acid. medchemexpress.com The presence of this specific short-chain, branched acyl group distinguishes it from the more extensively studied long-chain, unsaturated N-acylglycines like N-arachidonoyl glycine.

Its general relevance stems from its position as a member of the N-acyl amino acid family, which is known for its diverse signaling functions. nih.govwikipedia.org While specific functions of this compound are not well-documented, its structure suggests potential involvement in metabolic pathways. The detoxification of metabolites, for instance, involves the conjugation of glycine with various acyl groups, which are then excreted. acs.org Given that 4-methylpentanoic acid is an endogenous metabolite, this compound could potentially be formed as part of these metabolic processes. medchemexpress.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₅NO₃ uni.lu
Monoisotopic Mass 173.1052 Da uni.lu
InChIKey BQIHXZIDVMRVRP-UHFFFAOYSA-N uni.lu
SMILES CC(C)CCC(=O)NCC(=O)O uni.lu

| CAS Number | 98552-90-0 | bldpharm.com |

This table is interactive. You can sort and filter the data.

Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is sparse. A review of scientific literature and compound databases indicates that while the compound is chemically defined and commercially available, it has not been the subject of extensive biological investigation. uni.lubldpharm.comlab-chemicals.com There is a significant knowledge gap regarding its specific biological functions, metabolic pathways, and potential receptor interactions.

Unlike prominent N-acylglycines such as N-palmitoylglycine or N-arachidonoyl glycine, no studies were found that detail the physiological or pharmacological effects of this compound. nih.govavantiresearch.com Its presence is noted in chemical catalogs, but peer-reviewed studies focusing on its synthesis, biological activity, or occurrence in biological systems are largely absent. This lack of data means that its role, whether as a metabolic intermediate, a signaling molecule, or a detoxification product, remains speculative and unconfirmed by experimental evidence.

Objectives and Scope of Academic Inquiry into the Compound

Given the significant knowledge gaps, future academic inquiry into this compound would logically focus on several key objectives. The primary goal would be to characterize its fundamental biological profile. This includes:

Investigating its biosynthesis and degradation: Determining the specific enzymes and pathways responsible for its formation and breakdown in biological systems.

Screening for biological activity: Testing the compound for effects in various assays related to inflammation, neuronal signaling, and metabolic regulation, similar to studies on other N-acyl amino acids. nih.govnih.gov

Identifying molecular targets: Determining if it interacts with known receptors for N-acyl amino acids, such as G protein-coupled receptors or ion channels. nih.gov

Quantifying endogenous levels: Developing sensitive analytical methods, potentially using liquid chromatography-mass spectrometry (LC-MS), to measure its concentration in different tissues and fluids under various physiological and pathological conditions. acs.org

The scope of such research would be to place this compound within the broader context of the N-acyl amino acid signaling network, clarifying whether it is a functionally inert metabolite or an active contributor to cellular regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B1517611 2-(4-Methylpentanamido)acetic acid CAS No. 98552-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpentanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIHXZIDVMRVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98552-90-0
Record name 2-(4-methylpentanamido)acetic acid
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Synthetic Methodologies and Advanced Chemical Derivatization of 2 4 Methylpentanamido Acetic Acid

Strategic Design of Chemical Synthesis Routes

The chemical synthesis of 2-(4-methylpentanamido)acetic acid is fundamentally an exercise in amide bond formation, a reaction type that is one of the most frequently performed in medicinal chemistry. nih.gov The primary approach involves the coupling of 4-methylpentanoic acid with glycine (B1666218). The core challenge lies in activating the carboxylic acid group of 4-methylpentanoic acid to facilitate its reaction with the amine group of glycine, while preventing unwanted side reactions, such as the self-polymerization of glycine. vaia.com

Amide Bond Formation Mechanisms and Optimization

The formation of the amide bond between a carboxylic acid and an amine is not spontaneous and typically requires the carboxylic acid to be "activated". rsc.org This is because the direct reaction requires high temperatures and is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org The mechanism of activation involves converting the carboxylic acid's hydroxyl group into a better leaving group. Common strategies include:

Conversion to Acyl Halides: Reacting the carboxylic acid with an agent like thionyl chloride or oxalyl chloride to form a highly reactive acyl chloride. This subsequently reacts readily with the amine. libretexts.org

Formation of Acid Anhydrides: Carboxylic acids can be converted to symmetric or mixed anhydrides, which are also effective acylating agents. libretexts.org

In-situ Activation with Coupling Reagents: This is the most prevalent method in modern synthesis, where a coupling reagent is used to generate a reactive intermediate in the presence of the amine. This intermediate, often an active ester or a similar species, is then readily attacked by the amine to form the amide bond. nih.gov

Optimization of these reactions is critical to maximize yield and purity. numberanalytics.com Key parameters that are systematically varied include:

Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition. numberanalytics.combdmaee.net Many modern coupling reactions are designed to proceed efficiently at room temperature. bdmaee.net

Solvent: The choice of solvent is crucial for solubilizing reactants and stabilizing transition states. Polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile are commonly used. numberanalytics.com

Concentration: Reactant concentration can influence the reaction rate. While higher concentrations may speed up the reaction, they can also increase the chance of side product formation. numberanalytics.com

Application of Protecting Group Chemistry (e.g., Boc, Fmoc, Cbz) in Multi-Step Synthesis

In the synthesis of complex molecules like peptides or when using amino acid reactants other than glycine, protecting groups are indispensable tools to ensure chemoselectivity. studysmarter.co.uk For the specific synthesis of this compound, if glycine's carboxylic acid functionality is not desired to react (e.g., to prevent polymerization), it can be temporarily protected, often as an ester. The amino group of glycine, which is the target for acylation, remains free.

Protecting GroupStructureIntroduction ReagentCleavage Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com
Cbz (Benzyloxycarbonyl)Benzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)

This table summarizes common amine protecting groups used in chemical synthesis.

Reagent Selection and Reaction Condition Optimization (e.g., HOBT, EDC, HBTU, DIPEA)

The success of modern amide bond synthesis hinges on a sophisticated toolkit of coupling reagents and additives. uniurb.it For the synthesis of this compound, a standard approach would involve dissolving 4-methylpentanoic acid and a glycine ester in a suitable solvent, then adding a coupling reagent and a base.

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com EDC is particularly useful because its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

Additives: To improve efficiency and, crucially, to suppress racemization at the α-carbon of chiral amino acids, additives are used in conjunction with carbodiimides. luxembourg-bio.com 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are common additives. bachem.com They react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and provides higher yields. luxembourg-bio.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are another major class of coupling reagents. peptide.comluxembourg-bio.com These reagents, often based on HOBt or HOAt, react with the carboxylic acid to form the active ester directly. luxembourg-bio.com They are known for their high efficiency and rapid reaction times. peptide.com

Bases: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically added to neutralize any acids present or formed during the reaction and to ensure the amine component is in its free, nucleophilic state. nih.gov

Reagent TypeExample(s)Function
Coupling Reagent (Carbodiimide) EDC, DICActivates carboxylic acid to form an O-acylisourea intermediate. peptide.com
Coupling Reagent (Onium Salt) HBTU, HATU, PyBOPActivates carboxylic acid to form an active ester. peptide.comluxembourg-bio.com
Additive HOBt, HOAtSuppresses racemization and increases reaction efficiency. luxembourg-bio.combachem.com
Base DIPEA, NMMNeutralizes acids and deprotonates amine salt. nih.gov

This table outlines the roles of common reagents in amide bond synthesis.

Chemoenzymatic and Biocatalytic Approaches to N-Acyl Amino Acid Synthesis

As an alternative to traditional chemical methods, which can involve harsh reagents and solvents, biocatalytic routes offer a "greener" path to N-acyl amino acids. nih.govresearchgate.net These methods leverage the high efficiency and selectivity of enzymes to perform chemical transformations under mild, aqueous conditions. nih.govresearchgate.net

Enzyme-Mediated Acylation of Glycine and Related Amino Acids

Several classes of enzymes are capable of catalyzing the acylation of glycine and other amino acids to produce N-acyl amino acids. nih.govresearchgate.net The enzymatic strategies can be broadly categorized as ATP-dependent or ATP-independent. researchgate.net

ATP-Dependent Pathways: In nature, some enzymes use the energy from ATP hydrolysis to activate the carboxylic acid. nih.gov Acyl-adenylating enzymes, for example, activate a fatty acid to form an acyl-AMP intermediate, which is a high-energy compound that can then react with an amino acid. researchgate.netresearchgate.net Glycine N-acyltransferase (GLYAT) is an enzyme that catalyzes the transfer of an acyl group from an acyl-CoA thioester (another activated form) to glycine. wikipedia.orgmdpi.com This pathway is central to the metabolism and detoxification of various acyl compounds in the body. mdpi.comnih.gov

ATP-Independent Pathways: Hydrolases, such as lipases and aminoacylases, are widely used for the synthetic, ATP-independent production of N-acyl amino acids. nih.govresearchgate.net These enzymes typically function in reverse of their natural hydrolytic role. Lipases can catalyze the direct condensation of a fatty acid and an amino acid. researchgate.net The mechanism often involves the formation of a transient acyl-enzyme intermediate within the enzyme's active site, which is then aminolyzed by the amino acid. nih.govresearchgate.net Aminoacylases, which are industrially used for the resolution of racemic amino acids, also show synthetic potential for producing N-acyl amino acids. nih.govd-nb.info

Stereochemical Control and Regioselectivity in Enzymatic Synthesis

A primary advantage of enzymatic synthesis is the exceptional level of control over stereochemistry and regioselectivity, which is often difficult to achieve through purely chemical means.

Regioselectivity: Enzymes can distinguish between multiple reactive sites on a substrate molecule. For instance, when acylating amino alcohols, lipases can exhibit high N-acylation selectivity. nih.gov This is often achieved through a mechanism of initial O-acylation followed by a spontaneous and highly favorable O- to N-acyl migration, or through the specific geometry of the enzyme's active site that positions the amine for nucleophilic attack while disfavoring reaction at the hydroxyl group. nih.gov This prevents the formation of unwanted ester byproducts.

Stereochemical Control: Enzymes are inherently chiral and can differentiate between enantiomers of a chiral substrate. This property is exploited in the kinetic resolution of racemic amino acids. mdpi.com For example, a lipase (B570770) might selectively acylate only one enantiomer (e.g., the L-amino acid) from a racemic mixture, leaving the other (the D-amino acid) unreacted. mdpi.com This allows for the production of enantiomerically pure N-acyl amino acids, which is critical for pharmaceutical applications. While glycine is achiral, this enzymatic stereoselectivity is paramount when synthesizing derivatives from other proteinogenic or non-proteinogenic amino acids.

Efficiency and Scalability of Biocatalytic Pathways for Research Scale Production

The production of N-acylated amino acids (NAAAs), such as this compound, is increasingly shifting towards biocatalytic methods to enhance sustainability and efficiency. Traditional chemical synthesis often relies on harsh reagents like acyl chlorides, which are frequently produced using toxic precursors. nih.govnih.gov In contrast, enzymatic pathways offer a greener alternative, operating under mild conditions with high selectivity. nih.gov

Enzymes such as lipases and aminoacylases are pivotal in these biocatalytic strategies. nih.govnih.gov These hydrolases can be utilized in reverse, catalyzing the condensation reaction between a carboxylic acid (4-methylpentanoic acid) and an amino acid (glycine). The enzymatic synthesis can proceed through different mechanisms. ATP-independent enzymes, including lipases, may form a transient acyl-enzyme intermediate that subsequently reacts with the amine nucleophile. nih.gov Alternatively, ATP-dependent enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate, which facilitates amide bond formation. nih.gov

For research-scale production, the efficiency of these pathways is evaluated based on conversion rates, space-time yield (STY), and the ease of catalyst recovery and reuse. For instance, studies on the synthesis of similar N-acyl amino acids have demonstrated high conversion rates, sometimes exceeding 80%, under optimized conditions in aqueous or co-solvent systems like glycerol-water. researchgate.net The scalability of these processes is a key consideration for producing sufficient quantities for further research. Immobilization of enzymes on solid supports is a common strategy to improve stability and reusability, which is advantageous for scaling up production from laboratory to pilot scale.

Below is a prospective analysis of biocatalytic pathways for the synthesis of this compound.

Table 1: Prospective Biocatalytic Synthesis of this compound

Enzyme Type Substrates Reaction Conditions Projected Conversion Rate Scalability Considerations
Immobilized Lipase 4-Methylpentanoic acid, Glycine Organic solvent or co-solvent system, 40-60°C, 24-48h 75-90% High; enzyme can be recovered and reused for multiple cycles.
Aminoacylase 4-Methylpentanoic acid, Glycine Aqueous buffer (pH 7-8), 30-40°C, 12-24h 80-95% Moderate; requires optimization of substrate concentration to avoid inhibition.
Acyl-CoA Synthetase / Amide Synthetase Cascade 4-Methylpentanoic acid, Glycine, ATP, CoA Aqueous buffer (pH 7.5), 37°C, 8-16h >90% Lower for research scale due to the cost of cofactors (ATP, CoA), but can be improved with cofactor regeneration systems.

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues is a cornerstone of medicinal chemistry, aimed at exploring and optimizing the biological activity of a lead compound. For this compound, this involves systematic modifications to its core structure.

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. oncodesign-services.comug.edu.ge The primary goal is to identify the key chemical features—pharmacophores—responsible for the desired effect and to refine the molecule's properties, such as potency, selectivity, and metabolic stability. oncodesign-services.comcollaborativedrug.com For this compound, a systematic SAR study would involve modifications at three primary locations: the acyl chain, the amide bond, and the carboxylic acid group.

Modification of the 4-Methylpentanoyl Moiety: The branched alkyl chain contributes to the molecule's lipophilicity and steric profile. Analogues could be synthesized by varying the chain length, degree of branching, or by introducing cyclic fragments (e.g., cyclohexyl) or aromatic rings. These changes would modulate the compound's interaction with hydrophobic pockets in a potential biological target.

Modification of the Amide Linker: The amide bond is a rigid, planar unit that can act as both a hydrogen bond donor and acceptor. While less commonly modified, replacing it with bioisosteres like an ester, a reverse amide, or a sulfonamide could probe the importance of its hydrogen bonding capabilities and conformational rigidity. acs.org

Modification of the Acetic Acid Moiety: The terminal carboxylic acid is a key acidic and hydrophilic group, likely involved in polar interactions or salt bridges. It could be replaced with other amino acids (e.g., alanine, valine) to introduce chirality and additional steric bulk. Alternatively, replacing the carboxylate with other acidic functional groups like a tetrazole or a hydroxamic acid could alter the pKa and binding interactions. acs.org

Table 2: SAR Design Principles for this compound Analogues

Structural Region Modification Strategy Rationale / Expected Impact Example Modification
4-Methylpentanoyl Moiety (Acyl Group) Vary chain length and branching Modulate lipophilicity and steric fit Replace with n-hexanoyl or 3,3-dimethylbutanoyl
Introduce cyclic structures Increase rigidity and explore conformational space Replace with cyclohexanecarbonyl
Introduce unsaturation Alter conformation and introduce potential metabolic sites Replace with 4-methylpent-2-enoyl
Amide Linker Bioisosteric replacement Probe the role of hydrogen bonding and planarity Replace amide with an ester or sulfonamide
Acetic Acid Moiety Replace with other amino acids Introduce chirality and steric bulk Replace glycine with L-Alanine or β-Alanine
Replace carboxylic acid Modify acidity (pKa) and hydrogen bonding pattern Replace -COOH with a tetrazole or hydroxamic acid
Esterification "Mask" the acidic group to improve cell permeability (prodrug strategy) Convert -COOH to -COOEt

To explore new chemical space and discover novel biological activities, the 4-methylpentanamido moiety can be appended to a variety of molecular scaffolds. This approach leverages the potentially favorable properties of the acylamido group while using the scaffold to orient it in different three-dimensional arrangements and introduce additional points of interaction.

Table 3: Strategies for Incorporating the 4-Methylpentanamido Moiety

Molecular Scaffold Class Synthetic Strategy Rationale
Heterocycles (e.g., Piperidine, Benzimidazole) Amide coupling of 4-methylpentanoic acid with an amino-functionalized heterocycle. Heterocycles provide rigid frameworks and can engage in specific hydrogen bonding or π-stacking interactions.
Peptidomimetics Incorporation as an N-terminal cap on a peptide sequence via standard solid-phase or solution-phase peptide synthesis. The acyl group can enhance metabolic stability and membrane permeability of the peptide.
Natural Product Analogues Attachment to an amino group on a complex natural product-derived scaffold. Combines the recognition elements of the natural product with the physicochemical properties of the acylamido group.
Bi-functional Linkers Synthesis of molecules where the 4-methylpentanamidoacetic acid unit is linked to another pharmacophore. Creates hybrid molecules designed to interact with multiple biological targets or binding sites.

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, metabolic pathways, and pharmacokinetic properties. researchgate.netnih.gov By replacing specific atoms with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), researchers can track the fate of a molecule or parts of it using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org

The synthesis of labeled this compound can be achieved by incorporating isotopically enriched precursors. For example, ¹⁵N or ¹³C labels can be introduced into the glycine backbone by starting the synthesis with [¹⁵N]glycine or [1-¹³C]glycine, respectively. The carboxylic acid can be labeled using [1-¹³C]-4-methylpentanoic acid. Deuterium labels (²H) can be placed at specific positions, for instance, on the α-carbon of the glycine moiety, to study kinetic isotope effects in enzymatic reactions. researchgate.net The choice of label and its position depends on the specific scientific question being addressed.

Table 4: Synthesis and Application of Isotopically Labeled this compound

Isotopic Label Position of Label Required Labeled Precursor Primary Application
¹³C Carbonyl carbon of the acyl group 4-Methylpentanoyl-[1-¹³C] chloride Mechanistic studies of amide bond formation/cleavage; metabolic fate of the acyl chain.
¹³C Carboxyl carbon of the glycine moiety [1-¹³C]Glycine Tracing the fate of the amino acid backbone in metabolic studies.
¹⁵N Amide nitrogen [¹⁵N]Glycine NMR-based structural studies of protein-ligand interactions; mechanistic studies of enzymatic hydrolysis.
²H (D) α-carbon of the glycine moiety [2,2-²H₂]Glycine Investigation of kinetic isotope effects to determine rate-limiting steps in enzymatic transformations.
¹³C / ¹⁵N Multiple positions Doubly labeled [¹³C₂, ¹⁵N]Glycine Advanced NMR studies; quantitative metabolic flux analysis using mass spectrometry.

Advanced Structural Elucidation and Conformational Analysis of 2 4 Methylpentanamido Acetic Acid

Comprehensive Spectroscopic Characterization

The elucidation of the molecular structure of 2-(4-Methylpentanamido)acetic acid is fundamentally reliant on a combination of spectroscopic methods. Each technique provides unique insights into the connectivity, molecular weight, and functional group composition of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic connectivity of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its constituent structural motifs.

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different chemical environments of the protons. The terminal methyl groups of the isobutyl moiety would likely appear as a doublet, coupled to the adjacent methine proton. The methylene (B1212753) protons of the acyl chain and the glycine (B1666218) unit would resonate in the midfield region, with their multiplicity determined by the neighboring protons. The amide proton (N-H) would typically present as a triplet, coupled to the adjacent methylene group of the glycine residue. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent, sometimes rendering it unobservable.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom. The carbonyl carbons of the amide and carboxylic acid functional groups are expected to resonate at the downfield end of thespectrum (typically 170-180 ppm). The carbons of the isobutyl group and the glycine methylene carbon would appear in the aliphatic region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for a definitive assignment of the entire molecular skeleton.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl C=O-~173
Amide C=O-~172
Glycine α-CH₂~4.0 (d)~41
Amide N-H~8.0 (t)-
Acyl α-CH₂~2.2 (t)~38
Acyl β-CH₂~1.5 (q)~25
Acyl γ-CH~1.8 (m)~28
Acyl δ-CH₃~0.9 (d)~22
Carboxyl OHvariable, broad-

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of this compound. The monoisotopic mass of this compound (C₈H₁₅NO₃) is 173.1052 Da. uni.lu HRMS analysis would be expected to yield a molecular ion peak corresponding to this mass with high accuracy.

Further analysis by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Common fragmentation pathways for N-acylated amino acids include the cleavage of the amide bond and the loss of small neutral molecules such as water and carbon monoxide. The predicted collision cross section (CCS) values for various adducts of the molecule provide insights into its gas-phase ion structure. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺174.11248140.2
[M+Na]⁺196.09442145.2
[M-H]⁻172.09792138.8
[M+NH₄]⁺191.13902159.3
[M+K]⁺212.06836145.1

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the amide and carboxylic acid moieties. A broad O-H stretching band from the carboxylic acid would likely appear in the region of 3300-2500 cm⁻¹. The N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups would give rise to intense bands in the region of 1750-1600 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, is typically observed around 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information and is particularly useful for analyzing the non-polar parts of the molecule. The C-H stretching vibrations of the isobutyl group would be prominent in the 3000-2800 cm⁻¹ region. The C-C skeletal vibrations would also be observable in the fingerprint region. The C=O stretching bands are also Raman active, though typically weaker than in the IR spectrum. Studies on acetic acid have shown that Raman spectroscopy can provide insights into hydrogen bonding and dimer formation, which would also be relevant for this compound. rsc.orgrsc.orgscispace.com

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic AcidO-H stretch3300-2500 (broad)IR
AmideN-H stretch~3300IR
AlkylC-H stretch3000-2850IR, Raman
Carboxylic AcidC=O stretch~1710IR, Raman
AmideC=O stretch (Amide I)~1650IR, Raman
AmideN-H bend (Amide II)~1550IR
AlkylC-H bend1470-1350IR, Raman

Solid-State Structural Determination via X-ray Crystallography

To date, a public crystal structure for this compound has not been reported. X-ray crystallography of a suitable single crystal would provide the most definitive three-dimensional structure of the molecule in the solid state. Such an analysis would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups. Studies on similar N-acylated amino acids have shown that these molecules often form extensive hydrogen-bonded networks in the solid state. documentsdelivered.com

Conformational Preferences and Dynamics in Solution and Solid State

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. The interplay of steric hindrance and intramolecular hydrogen bonding governs the preferred conformations in both solution and the solid state.

Theoretical Approaches to Conformational Landscape Exploration

The conformational landscape of this compound, also known as N-isocaproylglycine, is defined by the accessible three-dimensional arrangements of its atoms, which are dictated by rotations around its single bonds. Understanding this landscape is crucial as the molecule's conformation can influence its physical properties and biological activity. Theoretical and computational chemistry provide powerful tools to map this landscape, identifying stable conformers (energy minima) and the energy barriers between them.

The exploration of the conformational space of flexible molecules like this compound typically employs a combination of computational methods, ranging from faster molecular mechanics (MM) to more accurate but computationally intensive quantum mechanics (QM) calculations. These methods systematically vary the key dihedral angles within the molecule to locate all possible low-energy structures.

Due to the absence of specific published research on the conformational landscape of this compound, we can look at studies on analogous, simpler molecules to illustrate the theoretical approaches. N-acetylglycine (NAG), which shares the same N-acylglycine core, has been the subject of detailed computational studies. These studies provide a framework for understanding how theoretical methods are applied to explore the conformational preferences of such molecules.

Theoretical investigations typically involve the following steps:

Initial Conformational Search: A broad search for potential conformers is conducted, often using molecular mechanics force fields which allow for rapid exploration of the vast conformational space.

Geometry Optimization: The geometries of the identified potential conformers are then optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). This process finds the precise geometry that corresponds to a local minimum on the potential energy surface.

Energy Calculations: The relative energies of the optimized conformers are calculated to determine their stability. These calculations can also provide insights into the Gibbs free energy, which accounts for enthalpy and entropy, to predict the relative populations of conformers at a given temperature.

Analysis of Stabilizing Interactions: The geometries of the most stable conformers are analyzed to identify key intramolecular interactions, such as hydrogen bonds, that contribute to their stability.

A study on N-acetylglycine using both DFT (B3LYP/6-31++G) and MP2/6-31++G levels of theory identified four stable conformations. nih.govacs.org The most stable conformer, NAG1, features a planar backbone, similar to a peptide bond in proteins. acs.org Another conformer, NAG3, is stabilized by an intramolecular hydrogen bond between the carboxylic acid hydroxyl group and the acetyl carbonyl oxygen (OH···O=C). acs.org

The following tables present the key dihedral angles and relative energies for the stable conformers of N-acetylglycine, which serve as a pertinent example of the type of data generated in a theoretical conformational analysis.

Compound Name
This compound
N-isocaproylglycine
N-acetylglycine
Glycine

Table 1: Key Dihedral Angles (in degrees) for the Stable Conformers of N-Acetylglycine (NAG) Calculated at the MP2/6-31++G Level of Theory.**

Conformerω (C-N-Cα-C')φ (N-Cα-C'-O)ψ (Cα-C'-O-H)
NAG1 179.9178.4-0.1
NAG2 -179.1-85.9-1.0
NAG3 -176.789.20.9
NAG4 179.90.2179.9

Data sourced from a theoretical study on N-acetylglycine and presented here as an illustrative example of conformational parameters. acs.org

Table 2: Relative Energies (in kJ mol⁻¹) of the Stable Conformers of N-Acetylglycine (NAG) Calculated at Different Levels of Theory.

ConformerΔE (DFT)ΔE (MP2)
NAG1 0.000.00
NAG2 10.565.23
NAG3 7.946.10
NAG4 15.3412.35

Relative to the most stable conformer, NAG1. Data sourced from a theoretical study on N-acetylglycine to exemplify the output of computational conformational analysis. acs.org

These theoretical approaches provide a detailed picture of the conformational preferences of a molecule. For this compound, a similar computational investigation would reveal the influence of the larger, flexible isocaproyl group on the conformational landscape, likely leading to a greater number of stable conformers with varying geometries and relative energies. The principles demonstrated with N-acetylglycine, however, remain the fundamental basis for such an investigation.

Biological and Biochemical Investigations: Molecular Mechanisms and Interactions in Vitro

Elucidation of Molecular Target Interactions

The interaction of 2-(4-Methylpentanamido)acetic acid with major classes of signaling proteins, including G-protein coupled receptors, ion channels, and nuclear receptors, has been a subject of scientific inquiry.

Binding Studies with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are major drug targets. nih.govkoreamed.org The binding affinity and functional modulation of GPCRs by novel compounds are critical aspects of their pharmacological profiling. However, a comprehensive search of the scientific literature reveals a lack of specific binding studies for this compound with any identified G-protein coupled receptor. While the general mechanisms of ligand-GPCR interactions are well-established, involving specific binding pockets and conformational changes that trigger downstream signaling cascades, no data currently exists to place this compound within this context. youtube.com

Modulation of Ion Channels and Transporters

Ion channels and transporters are essential for maintaining cellular homeostasis and mediating physiological processes. Weak acids, in general, have been shown to modulate the activity of certain ion channels, such as the transient receptor potential ankyrin 1 (TRPA1) channel, through mechanisms involving intracellular acidification. nih.gov For instance, acetic acid can activate TRPA1 channels. nih.gov Similarly, the transport of acetic acid and other monocarboxylic acids across cellular membranes can be mediated by specific transporters, which are subject to regulation by cellular conditions. nih.gov

Despite these general principles, specific studies investigating the direct modulatory effects of This compound on specific ion channels or transporters are not available in the current body of scientific literature . Research on the transport of structurally related phenoxyacetic acid herbicides by PIN-FORMED auxin transporters has provided insights into the molecular determinants of substrate specificity, but this cannot be directly extrapolated to this compound. researchgate.netnih.govresearchgate.net

Investigation of Nuclear Receptor Ligand Activity

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. nih.govnih.gov The identification of novel ligands for these receptors is an active area of research. researchgate.net Some azulene (B44059) amide derivatives have been investigated for their potential to interact with nuclear receptors like the estrogen receptor and glucocorticoid receptor. mdpi.com However, dedicated studies to assess the activity of This compound as a ligand for any nuclear receptor have not been reported . Therefore, its potential to act as an agonist or antagonist at these receptors remains uncharacterized.

Enzyme Substrate and Inhibition Kinetics

The metabolic fate and potential enzymatic interactions of this compound are crucial for understanding its biochemical profile.

Characterization of Enzymatic Hydrolysis by Amidases

Amidases are a class of hydrolase enzymes that catalyze the cleavage of amide bonds. wikipedia.orgnih.gov These enzymes are ubiquitous and play roles in various metabolic pathways. wikipedia.org The general mechanism of an amidase involves the hydrolysis of an amide to a carboxylate and ammonia (B1221849) or an amine. wikipedia.orgebi.ac.uk Given the presence of an amide bond in its structure, it is plausible that this compound could serve as a substrate for an amidase, which would hydrolyze it to 4-methylpentanoic acid and glycine (B1666218).

However, specific kinetic studies characterizing the enzymatic hydrolysis of this compound by a purified or identified amidase have not been published . Data on the rate of hydrolysis, Michaelis-Menten constants (Km), and turnover numbers (kcat) are not available.

Evaluation as an Inhibitor or Activator of Relevant Enzymes (e.g., proteases, metabolic enzymes)

The potential for this compound to act as an inhibitor or activator of various enzymes is another important area of investigation. For example, various small molecules have been screened for their inhibitory activity against enzymes like matrix metalloproteinases (MMPs) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govnih.gov

Mechanistic Studies of Enzyme-Ligand Complex Formation

Currently, there is a lack of publicly available scientific literature detailing the mechanistic studies of enzyme-ligand complex formation specifically for this compound. While general principles of enzyme inhibition, such as competitive and non-competitive inhibition, are well-established, specific in vitro studies elucidating the binding affinity, kinetics, and structural interactions of this compound with specific enzymes are not described in the retrieved scientific literature. wikipedia.orglibretexts.orgwikipedia.org The formation of such complexes is fundamental to understanding a compound's mechanism of action, typically involving the inhibitor binding to an enzyme's active or allosteric site, thereby modulating its catalytic activity. wikipedia.orgwikipedia.org However, without experimental data, any discussion on how this compound forms complexes with enzymes remains speculative.

Cellular Pathway Modulation Studies (In Vitro)

Impact on Amino Acid Metabolism and Related Metabolic Pathways

There is no specific information available from in vitro studies on how this compound, also known as N-isocaproylglycine, directly impacts amino acid metabolism. Research on related molecules, such as acetic acid, shows effects on lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in bovine hepatocytes. nih.gov Additionally, studies on glycine indicate it can influence glucose metabolism. nih.gov However, these findings are not directly transferable to the compound . The metabolic fate and influence of this compound would theoretically involve the catabolism of its constituent parts, 4-methylpentanoic acid (a branched-chain fatty acid) and glycine, but dedicated studies are required to confirm its specific metabolic effects. nih.govnih.gov

Investigation of Intracellular Signaling Cascades Affected by the Compound

No in vitro studies have been identified that specifically investigate the intracellular signaling cascades affected by this compound. For context, other unrelated acetic acid derivatives, such as 5,6-dimethylxanthenone-4-acetic acid (DMXAA), have been shown to activate specific innate immune signaling pathways. nih.gov Furthermore, acetic acid itself can modulate signaling pathways like the MAPK pathway in yeast, which is implicated in apoptosis. nih.govnih.gov However, these are distinct molecules, and their signaling effects cannot be attributed to this compound without direct experimental evidence.

Analysis of Molecular Responses in Cellular Models (e.g., protein synthesis, proteasome activity, apoptosis pathways)

There is a significant lack of data from in vitro cellular models on the specific molecular responses to this compound.

Protein Synthesis: No studies were found that examined the effect of this compound on protein synthesis. In a general context, acetic acid has been shown to influence the expression of genes related to milk protein synthesis in bovine mammary epithelial cells. sciopen.com

Proteasome Activity: There is no direct evidence of this compound affecting proteasome activity. The proteasome is a critical complex for protein degradation, and its inhibition is a target for some cancer therapies. nih.govnih.gov However, no studies have placed this specific compound in that context.

Apoptosis Pathways: While acetic acid is known to induce apoptosis in yeast and cancer cells through mechanisms involving mitochondrial pathways, there are no specific studies demonstrating that this compound induces or inhibits apoptosis. nih.govmdpi.com The apoptotic process involves complex signaling cascades, including the activation of caspases, which are key effector proteins. mdpi.commdpi.com Without dedicated research, the role of this compound in these pathways remains unknown.

Due to the absence of specific research findings for this compound in the areas outlined, no data tables can be generated.

Computational Chemistry and in Silico Molecular Modeling of 2 4 Methylpentanamido Acetic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model molecular geometry and electronic characteristics. nih.gov For 2-(4-Methylpentanamido)acetic acid, such calculations can determine its three-dimensional structure with high precision and analyze its electronic landscape.

Key electronic properties that can be investigated include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for identifying potential sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. While specific DFT studies on this compound are not extensively detailed in the public literature, the application of these standard quantum chemical methods would be the first step in characterizing its reactivity profile. nih.gov

Table 1: Theoretical Parameters from Quantum Chemical Calculations This table is illustrative of the types of data generated from quantum chemical calculations. Specific values for this compound would require a dedicated computational study.

ParameterSignificance
Optimized Molecular GeometryProvides precise bond lengths and angles for the molecule's most stable conformation.
HOMO EnergyIndicates the molecule's ability to donate electrons.
LUMO EnergyIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapCorrelates with chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein.

In a notable study, this compound (referred to as compound 4 in the research) was identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme confirmed as an anticancer therapeutic target. jst.go.jpnih.gov Molecular docking simulations were performed to analyze the probable binding mode of the compound with PRMT5.

The docking results revealed that this compound occupies a hydrophobic pocket within the PRMT5 active site, composed of amino acid residues such as Proline-311, Leucine-312, Proline-314, Leucine-319, Tyrosine-324, Phenylalanine-327, Proline-501, Valine-503, Isoleucine-582, Tyrosine-633, and Isoleucine-635. jst.go.jp The binding affinity was attributed to a combination of hydrophobic interactions, hydrogen bonds, and salt bridges. jst.go.jp

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein, and can help confirm the stability of the binding pose predicted by docking. researchgate.net

Virtual Screening and Lead Compound Identification for Novel Biological Functions

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process was instrumental in discovering the biological function of this compound as a PRMT5 inhibitor.

In the study that identified its activity, researchers used pharmacophore and molecular docking-based virtual screening to select 40 candidate compounds from the SPECS database for biological evaluation. nih.gov this compound was among the four compounds that showed inhibitory activity against PRMT5 in an in vitro enzymatic assay, exhibiting one of the most potent activities with an IC₅₀ value of 8.1 ± 1.1 µM. jst.go.jpnih.gov The inhibitory activity of 20 additional analogs of this compound was also tested, further confirming the potential of its chemical scaffold. jst.go.jpnih.gov

This successful identification underscores the efficiency of virtual screening in pinpointing novel lead compounds for further development in therapeutic areas such as oncology. jst.go.jpnih.gov

Prediction of Physicochemical Properties Relevant to Biological Systems (e.g., pKa, lipophilicity)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). Computational methods are routinely used to predict these properties early in the drug discovery process.

Lipophilicity: This property, often expressed as the octanol-water partition coefficient (logP) or distribution coefficient (logD), influences a drug's solubility, permeability across biological membranes, and metabolic stability. nih.govnih.gov For this compound, the predicted XlogP value is 0.8, suggesting a relatively balanced hydrophilic-lipophilic character. uni.lu This value is within the range typically considered favorable for oral bioavailability according to frameworks like Lipinski's Rule of Five. vcclab.org

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Biological SystemsSource
Molecular FormulaC₈H₁₅NO₃Defines the elemental composition of the molecule. uni.lu
Molecular Weight173.21 g/molInfluences diffusion and transport across membranes. uni.lu
XlogP (Lipophilicity)0.8Affects solubility, absorption, and membrane permeability. uni.lu
pKa (Carboxylic Acid)~3-5 (Estimated)Determines the ionization state and charge at physiological pH, impacting solubility and interactions.General Chemical Knowledge
Hydrogen Bond Donors2Potential to form hydrogen bonds with biological targets.Calculated
Hydrogen Bond Acceptors3Potential to form hydrogen bonds with biological targets.Calculated

Advanced Analytical Methodologies for Research Oriented Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of 2-(4-Methylpentanamido)acetic acid from synthesis reaction mixtures, related impurities, or complex biological fluids.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is achieved by partitioning the analyte between the two phases.

Given that the compound lacks a significant chromophore for high-sensitivity UV detection, derivatization with a UV-active agent might be considered for trace-level analysis. However, for purity assessments where concentration is not the primary concern, detection at low wavelengths (e.g., 200-220 nm) is often sufficient. nih.gov The use of acetic acid as a mobile phase modifier in reversed-phase HPLC can enhance detection sensitivity for some peptides and small molecules when using mass spectrometry detection. nih.gov

A typical HPLC method for the purity assessment of this compound would involve a gradient elution to ensure the separation of impurities with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table is a representative example of HPLC conditions and is not based on a specific published study for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is a non-volatile substance due to its carboxylic acid and amide functional groups. Therefore, direct analysis by GC is not feasible.

To make it amenable to GC analysis, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. A common approach is silylation, where active hydrogens in the carboxyl and amide groups are replaced by a trimethylsilyl (B98337) (TMS) group.

Following derivatization, the resulting volatile compound can be separated on a GC column and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This approach is particularly useful for identifying and quantifying the compound in complex biological matrices where high separation efficiency is required. cdc.gov

Mass Spectrometry-Based Quantification in Complex Research Matrices

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the quantification of chemical compounds in intricate research samples, such as cell culture media or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex matrices. nih.gov The technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

For this compound, electrospray ionization (ESI) would be the preferred ionization method, typically operating in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. In the mass spectrometer, this precursor ion is selected and then fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored in what is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and reduces background noise. epa.govresearchgate.net

Predicted mass spectrometry data suggests that the [M-H]⁻ ion for this compound would have an m/z of 172.09792. uni.lu

The development of a robust quantitative assay for this compound in in vitro biochemical studies, for example, to measure its formation or degradation by enzymes, requires careful optimization and validation. An LC-MS/MS method is typically the method of choice for this application. nih.gov

The assay development process includes:

Sample Preparation: This involves the extraction of the analyte from the in vitro matrix (e.g., cell lysate, microsomal incubation) and removal of interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Internal Standard: A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound), is added to the samples at a known concentration to correct for variability in sample processing and instrument response.

Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the IS. The peak area ratio of the analyte to the IS is plotted against the analyte concentration.

Validation: The assay is validated according to established guidelines to ensure its accuracy, precision, linearity, sensitivity (limit of detection and quantification), and stability.

Table 2: Example Validation Summary for a Quantitative LC-MS/MS Assay

Validation ParameterResult
Linearity (r²) >0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (% bias) ±15%
Matrix Effect Minimal
Recovery >85%

This table represents typical validation parameters for a quantitative LC-MS/MS assay and is for illustrative purposes.

Orthogonal Analytical Techniques for Comprehensive Characterization

For the unequivocal characterization of a research compound, it is crucial to employ orthogonal analytical techniques. These are methods that rely on different physicochemical principles of separation or detection. nih.govnih.gov The use of orthogonal methods provides a higher level of confidence in the identity, purity, and concentration of the compound.

For this compound, a comprehensive characterization could involve:

Reversed-Phase HPLC (RP-HPLC): As described above, for primary purity assessment.

Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative separation mode to RP-HPLC that is well-suited for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei (¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule based on their absorption of infrared radiation.

Table 3: Orthogonal Techniques for Comprehensive Characterization

TechniqueInformation Provided
RP-HPLC-UV Purity based on hydrophobicity
HILIC Purity based on polarity
LC-HRMS Accurate mass and elemental composition
¹H and ¹³C NMR Definitive structure and confirmation of identity
FTIR Presence of key functional groups (e.g., C=O, N-H, O-H)

This table outlines the complementary information provided by a suite of orthogonal analytical techniques.

Future Directions and Emerging Research Avenues for 2 4 Methylpentanamido Acetic Acid

Unraveling Novel Biological Roles in Underexplored Systems

The primary established role of acylglycines is in the metabolic detoxification of acyl-CoA intermediates that accumulate due to inborn errors of metabolism or other metabolic disturbances. avantiresearch.com The compound 2-(4-methylpentanamido)acetic acid is formed when 4-methylpentanoyl-CoA, an intermediate in the catabolism of leucine, is conjugated with glycine (B1666218). youtube.com This process is catalyzed by glycine N-acyltransferase (GLYAT) or potentially other enzymes with similar functions, such as PM20D1 or Fatty Acid Amide Hydrolase (FAAH), which have been shown to regulate N-acyl amino acids. researchgate.netnih.gov Elevated levels of this and other acylglycines are often diagnostic markers for disorders related to branched-chain amino acid metabolism. mdpi.comnih.govnih.gov

However, the future of research lies in moving beyond this diagnostic role to uncover novel physiological or pathophysiological functions in systems that have not been thoroughly investigated.

The Gut Microbiome: The gut microbiota is a complex ecosystem that profoundly influences host metabolism. Future research could explore whether gut bacteria can produce or metabolize this compound, potentially influencing host BCAA homeostasis and signaling pathways. Investigating the interplay between microbial and host metabolism of this molecule could reveal new therapeutic targets for metabolic diseases.

Neuronal Signaling: Other N-acyl amino acids, particularly those with long-chain fatty acids, have been identified as signaling molecules in the central nervous system, acting as endocannabinoid-like substances. avantiresearch.comnih.govmdpi.com A critical future direction is to determine if smaller acylglycines like this compound also possess bioactivity in the brain. ikprress.org It could modulate neuronal activity, inflammation, or pain perception, representing an underappreciated class of neuromodulators. nih.govacs.org

Cellular Stress and Aging: The accumulation of metabolic intermediates is a hallmark of cellular stress and aging. Research could focus on whether this compound is simply a biomarker of these processes or an active participant. It might play a role in mitochondrial dysfunction or cellular senescence, offering new insights into the aging process.

Advancements in Asymmetric Synthesis and High-Throughput Derivatization

The generation of pure, well-characterized this compound is essential for detailed biological study. While classical peptide coupling methods are effective, future research will likely focus on more advanced, efficient, and stereoselective synthetic strategies.

Asymmetric Synthesis: Since the molecule is derived from the amino acid glycine, it is achiral. However, the development of asymmetric methods is crucial for synthesizing derivatives or analogs where chirality is introduced. Recent advances in catalysis offer powerful tools for this purpose. bohrium.com

Catalytic Asymmetric Synthesis: Modern methods using chiral catalysts, such as those based on nickel(II) complexes or photoredox catalysis, allow for the highly enantioselective synthesis of complex amino acid derivatives. nih.govineosopen.orgfrontiersin.org These approaches could be adapted to create chiral analogs of this compound, which would be invaluable for probing its interactions with biological targets like enzymes and receptors. mdpi.com

Radical Chemistry: The use of radical reactions in amino acid synthesis has grown, offering mild conditions and high tolerance for various functional groups, which is advantageous for creating complex derivatives. bohrium.comineosopen.org

High-Throughput Derivatization: To explore the structure-activity relationships of this molecule, the rapid synthesis of a library of analogs is necessary. High-throughput techniques enable the parallel synthesis and screening of many compounds.

Automated Synthesis: Automated platforms can perform pre-column derivatization, rapidly creating a variety of N-acylglycines for analysis by HPLC or mass spectrometry. youtube.comshimadzu.com

Combinatorial Chemistry: Techniques like the Suzuki-Miyaura cross-coupling can be employed in microtiter plates to create a diverse library of peptide-like molecules from a common precursor, allowing for rapid screening of biological activity. acs.orgnih.gov

Table 1: Future Synthetic Strategies for this compound and Its Analogs
Synthetic ApproachDescriptionPotential Application for this compoundReferences
Asymmetric CatalysisUses chiral transition metal catalysts (e.g., Ni, Cu) or organocatalysts to introduce stereocenters with high enantioselectivity.Synthesis of chiral analogs to probe the stereochemical requirements of biological targets. nih.govfrontiersin.orgmdpi.com
Photoredox CatalysisUtilizes visible light to initiate radical reactions under mild conditions, enabling novel bond formations.Creation of structurally complex derivatives that are inaccessible through traditional methods. bohrium.comineosopen.org
High-Throughput DerivatizationAutomated or parallel synthesis techniques to rapidly generate libraries of related compounds.Efficiently explore structure-activity relationships by creating and screening numerous analogs. acs.orgnih.govgoogle.com

Integration with Systems Biology and Multi-Omics Data for Holistic Understanding

To fully grasp the role of this compound, it must be studied within the context of the entire biological system. Systems biology, through the integration of multiple "omics" datasets, provides a powerful framework for achieving this holistic view. wur.nlsemanticscholar.org

Metabolomics: As the direct measurement of small molecules, metabolomics is key to quantifying levels of this compound and related metabolites in various biological samples (e.g., plasma, urine, tissues). This can correlate its abundance with different physiological or disease states. universiteitleiden.nl

Transcriptomics and Proteomics: By measuring gene and protein expression, respectively, researchers can identify the enzymes and transporters responsible for the synthesis, degradation, and transport of this molecule. For instance, transcriptomic data could reveal which GLYAT-like gene is upregulated when BCAA levels are high.

Multi-Omics Integration: The true power comes from integrating these datasets. nih.govnih.govdtu.dk By combining metabolomic data on this compound levels with transcriptomic and proteomic data, researchers can build comprehensive models of its metabolic network. plos.orgresearchgate.net This approach can elucidate regulatory mechanisms, such as identifying transcription factors that control the expression of its synthetic enzymes in response to dietary changes or genetic mutations. nih.gov

Table 2: Application of Omics Technologies to Study this compound
Omics TechnologyInformation GainedFuture Research GoalReferences
MetabolomicsQuantitative levels of the compound and related metabolites in biological samples.Correlate compound levels with disease states, diet, or therapeutic interventions. universiteitleiden.nlresearchgate.net
TranscriptomicsExpression levels of genes encoding synthetic/degradative enzymes and transporters.Identify the specific genes (e.g., GLYATL family) responsible for its metabolism. nih.gov
ProteomicsAbundance and post-translational modifications of the corresponding proteins.Confirm the functional enzymes and identify protein-level regulation. nih.gov
Multi-Omics IntegrationA holistic model of the compound's regulation and its network effects.Build predictive models of metabolic flux and identify key regulatory nodes. nih.govplos.orgresearchgate.net

Conceptual Exploration of Its Role in Chemical Biology and Mechanistic Probe Development

A frontier of research is to transform this compound from a mere metabolite into a tool for chemical biology. By modifying its structure, it can be converted into a mechanistic probe to investigate biological processes in living systems. nih.gov

Activity-Based Protein Profiling (ABPP): A powerful strategy in chemical biology is the use of activity-based probes (ABPs) to identify the protein targets of small molecules. nih.gov A future goal would be to synthesize an ABP based on the this compound scaffold. This could be achieved by incorporating a reactive group (a "warhead") that covalently binds to the active site of interacting enzymes, along with a reporter tag (e.g., a fluorophore or biotin) for detection and identification. nih.gov Such a probe would allow for the direct identification of the specific hydrolases or transferases that process this molecule in a cellular context. nih.gov

Fluorescent Probes for Imaging: The molecule could be derivatized with a fluorophore to create a probe for live-cell imaging. nih.govacs.org This would enable researchers to visualize its subcellular localization and track its dynamics in response to various stimuli, providing spatial and temporal information that is lost in traditional metabolomic analyses.

Target Deconvolution: If this compound is found to have a novel biological activity, identifying its molecular target (e.g., a receptor or enzyme) will be paramount. Chemical probes, such as photo-affinity labels, can be designed based on its structure to covalently link to its binding partners upon photoactivation, facilitating their isolation and identification.

The conceptual development of such probes represents a significant step from simply observing the presence of a metabolite to actively using it to interrogate biological function. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylpentanamido)acetic acid, and what reagents/conditions are typically employed?

  • Methodological Answer : The compound is synthesized via amide bond formation between 4-methylpentanoic acid derivatives and glycine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Nucleophilic substitution : Reaction with glycine or its tert-butoxycarbonyl (Boc)-protected derivative, followed by deprotection under acidic conditions (e.g., TFA) .
  • Purification : Silica gel chromatography or recrystallization to isolate the product.
    • Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-activation of intermediates, which can lead to side products like oligomers .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the presence of the 4-methylpentanamido group (δ 0.8–1.5 ppm for methyl/methylene protons) and the acetic acid backbone (δ 3.8–4.2 ppm for the α-proton adjacent to the amide) .
  • IR : Strong absorbance at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 188.12 for C8_8H15_{15}NO3_3) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol/water mixtures. Insoluble in non-polar solvents like hexane .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at -20°C in anhydrous environments to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis, considering reaction kinetics and purification challenges?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures (0–4°C) during coupling steps to minimize side reactions. Optimize stoichiometry (e.g., 1.1 equiv of activated ester relative to glycine) .
  • Purification Challenges : Employ reverse-phase HPLC for high-purity isolation, especially if the compound forms aggregates. Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance resolution .
  • Yield Improvement : Replace traditional coupling agents with flow-chemistry setups (e.g., continuous flow reactors) to enhance mixing efficiency and reduce reaction times .

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Titration : Perform kinetic assays across a pH range (2–12) to identify optimal stability/reactivity windows. Use buffered solutions (e.g., phosphate or Tris) to maintain precise pH control .
  • Contradictory Data Analysis : Cross-validate results using orthogonal techniques (e.g., NMR for structural integrity and LC-MS for degradation products). Reconcile discrepancies by isolating variables (e.g., temperature, ionic strength) .

Q. How does the compound's amide functionality influence its interactions with biological targets, and what experimental approaches validate these interactions?

  • Methodological Answer :

  • Structural Mimicry : The amide group mimics peptide bonds, enabling interactions with proteases or transporters. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like penicillin-binding proteins .
  • Validation Techniques :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes .
  • Fluorescence Quenching Assays : Monitor conformational changes in target proteins upon compound binding .
  • Mutagenesis Studies : Introduce point mutations in suspected binding residues (e.g., catalytic serine in hydrolases) to confirm interaction specificity .

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Feasible Synthetic Routes

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2-(4-Methylpentanamido)acetic acid
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2-(4-Methylpentanamido)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.